3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline
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Overview
Description
3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the 4-chlorophenyl and phenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a cyclization reaction involving suitable precursors such as o-phenylenediamine and glyoxal.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with DNA replication.
Comparison with Similar Compounds
3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline can be compared with other phenanthroline derivatives, such as:
1,10-Phenanthroline: A well-known ligand used in coordination chemistry, but lacks the 4-chlorophenyl and phenyl groups.
4,7-Diphenyl-1,10-phenanthroline: Similar to this compound but with two phenyl groups instead of one phenyl and one 4-chlorophenyl group.
2,9-Dimethyl-1,10-phenanthroline: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthroline derivatives.
Properties
CAS No. |
100097-79-8 |
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Molecular Formula |
C24H15ClN2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-4,7-phenanthroline |
InChI |
InChI=1S/C24H15ClN2/c25-18-10-8-17(9-11-18)23-15-20(16-5-2-1-3-6-16)24-19-7-4-14-26-21(19)12-13-22(24)27-23/h1-15H |
InChI Key |
DYHZYBBBDQMPFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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